
M-TOLUNITRILE-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Tolunitrile-D7 (MTND7) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of toluene and is characterized by an alkyl group with seven carbon atoms attached to the nitrogen atom. This compound is used in a number of different research applications, including as a reagent in organic synthesis, as a chemical probe in biochemical studies, and as a tool in chemical biology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for M-TOLUNITRILE-D7 involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Toluene-D7, Sodium cyanide, Sulfuric acid, Sodium hydroxide, Water, Chloroform, Sodium chloride
Reaction
Step 1: Toluene-D7 is reacted with sodium cyanide in the presence of sulfuric acid to form M-TOLUNITRILE-D7., Step 2: The crude product is then washed with water to remove any impurities., Step 3: Sodium hydroxide is added to the crude product to convert the nitrile group into the corresponding carboxylic acid., Step 4: The resulting mixture is extracted with chloroform to remove any remaining impurities., Step 5: The organic layer is washed with water and dried over sodium sulfate., Step 6: The solvent is then evaporated to obtain the pure M-TOLUNITRILE-D7 product., Step 7: The product is then recrystallized from chloroform and sodium chloride to obtain a pure crystalline form of M-TOLUNITRILE-D7.
Aplicaciones Científicas De Investigación
M-TOLUNITRILE-D7 has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chemical probe in biochemical studies, and as a tool in chemical biology. It has also been used to study the structure and function of proteins and enzymes, as well as the interactions between proteins and other molecules. In addition, M-TOLUNITRILE-D7 has been used to study the structure and function of DNA and RNA.
Mecanismo De Acción
M-TOLUNITRILE-D7 is a synthetic compound that interacts with proteins, enzymes, and other molecules in a variety of ways. It can bind to proteins and enzymes, as well as interact with other molecules. It can also be used to study the structure and function of proteins, enzymes, and other molecules.
Efectos Bioquímicos Y Fisiológicos
M-TOLUNITRILE-D7 has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on the body, including their effects on the nervous system and cardiovascular system. In addition, it has been used to study the effects of hormones on the body, including their effects on the reproductive system and metabolism.
Advantages and Limitations for Laboratory Experiments
M-TOLUNITRILE-D7 has several advantages for laboratory experiments. It is a readily available and inexpensive compound, and it is relatively easy to synthesize. In addition, it is a highly reactive compound, which makes it useful for studying the structure and function of proteins, enzymes, and other molecules. However, it is also a highly toxic compound, and it can be dangerous to handle if proper safety precautions are not taken.
Direcciones Futuras
There are a number of potential future directions for the use of M-TOLUNITRILE-D7. It could be used to study the structure and function of proteins and enzymes, as well as the interactions between proteins and other molecules. In addition, it could be used to study the effects of drugs on the body, including their effects on the nervous system and cardiovascular system. Finally, it could be used to study the effects of hormones on the body, including their effects on the reproductive system and metabolism.
Propiedades
Número CAS |
1219795-31-9 |
|---|---|
Nombre del producto |
M-TOLUNITRILE-D7 |
Fórmula molecular |
C8D7N |
Peso molecular |
124.19 |
Sinónimos |
M-TOLUNITRILE-D7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



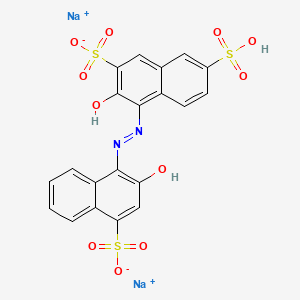
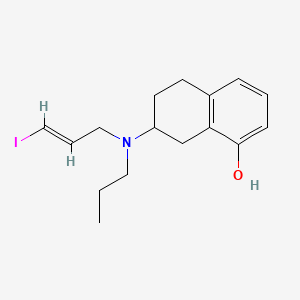
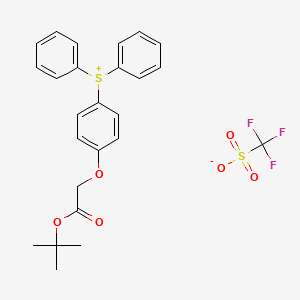
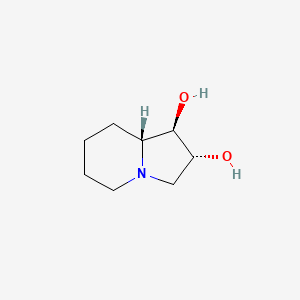
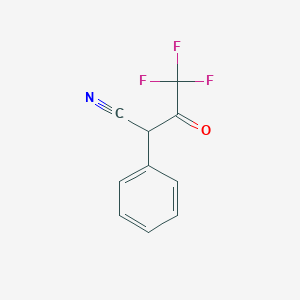
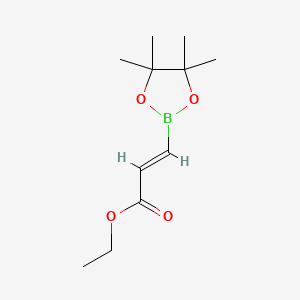
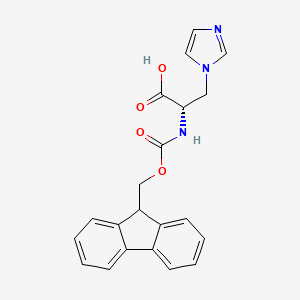
![trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B1142870.png)
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
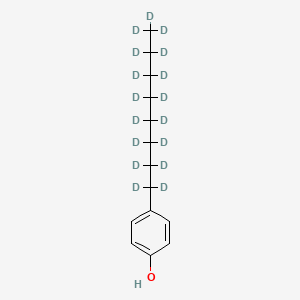
![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)